molecular formula C17H9Br2NO5 B2700299 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid CAS No. 325807-68-9

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid

Cat. No.: B2700299
CAS No.: 325807-68-9
M. Wt: 467.069
InChI Key: GMUADXZXJQXSBY-UHFFFAOYSA-N
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Description

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring, and is further substituted with bromine atoms and a carboxamido group.

Preparation Methods

The synthesis of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination to introduce bromine atoms at the 6 and 8 positions of the chromene ring.

    Amidation: The brominated intermediate is then reacted with an appropriate amine to form the carboxamido group at the 3 position of the chromene ring.

    Coupling: Finally, the resulting compound is coupled with benzoic acid to form the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the carboxamido group.

    Hydrolysis: The amide bond in the carboxamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include halogenating agents for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can be compared with other similar compounds, such as:

    6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid: This compound lacks the carboxamido group and has different chemical and biological properties.

    This compound derivatives: These compounds have various substitutions on the chromene or benzoic acid moieties, leading to differences in their reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a carboxamido group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUADXZXJQXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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